molecular formula C10H6FNS B13931677 5-Ethynyl-6-fluoro-2-methylbenzothiazole

5-Ethynyl-6-fluoro-2-methylbenzothiazole

Cat. No.: B13931677
M. Wt: 191.23 g/mol
InChI Key: VBZCCFSYUUYEBK-UHFFFAOYSA-N
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Description

5-Ethynyl-6-fluoro-2-methylbenzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethynyl group at the 5th position, a fluorine atom at the 6th position, and a methyl group at the 2nd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-6-fluoro-2-methylbenzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound to form the benzothiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated benzothiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the benzothiazole ring or the ethynyl group, resulting in the formation of various reduced derivatives.

    Substitution: The fluorine atom and the ethynyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

5-Ethynyl-6-fluoro-2-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-fluoro-2-methylbenzothiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzothiazole: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.

    6-Fluoro-2-methylbenzothiazole: Similar structure but without the ethynyl group, leading to different applications and properties.

    5-Ethynyl-2-methylbenzothiazole: Lacks the fluorine atom, which may affect its chemical and biological properties.

Uniqueness

5-Ethynyl-6-fluoro-2-methylbenzothiazole is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6FNS

Molecular Weight

191.23 g/mol

IUPAC Name

5-ethynyl-6-fluoro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H6FNS/c1-3-7-4-9-10(5-8(7)11)13-6(2)12-9/h1,4-5H,2H3

InChI Key

VBZCCFSYUUYEBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)C#C)F

Origin of Product

United States

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